molecular formula C18H16N2O3 B5506976 N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B5506976
M. Wt: 308.3 g/mol
InChI Key: RPBHGVFPWXVBFD-YBFXNURJSA-N
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Description

N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide is an organic compound that features a combination of furan and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide typically involves the condensation of 5-methyl-2-furaldehyde with 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Substituted furan and naphthalene derivatives.

Scientific Research Applications

N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide
  • N’-[(5-methyl-2-furyl)methylene]-2-(2-phenoxy)acetohydrazide
  • N’-[(5-methyl-2-furyl)methylene]-2-(2-thiophenoxy)acetohydrazide

Uniqueness

N’-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide is unique due to the presence of both furan and naphthalene rings, which confer distinct chemical and biological properties. The combination of these moieties can result in enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13-6-8-17(23-13)11-19-20-18(21)12-22-16-9-7-14-4-2-3-5-15(14)10-16/h2-11H,12H2,1H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBHGVFPWXVBFD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818839
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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